N-(3-methylbutyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS No.: 892279-97-9
Cat. No.: VC11903887
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892279-97-9 |
|---|---|
| Molecular Formula | C22H25N3O3 |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | N-(3-methylbutyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C22H25N3O3/c1-15(2)10-12-23-20(26)17-8-9-18-19(14-17)24-22(28)25(21(18)27)13-11-16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,23,26)(H,24,28) |
| Standard InChI Key | SMXYPCGZFLHOLZ-UHFFFAOYSA-N |
| SMILES | CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |
| Canonical SMILES | CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |
Introduction
N-(3-methylbutyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline class, which is known for its diverse pharmacological activities. Quinazolines are heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Synthesis and Preparation
The synthesis of N-(3-methylbutyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step reactions starting from simpler quinazoline precursors. These reactions often require careful control of conditions to ensure high yields and purity.
Research Findings
Detailed research findings on this specific compound are scarce, but studies on similar quinazoline derivatives suggest promising biological activities. For instance, quinazolines have been shown to inhibit various enzymes and receptors involved in cancer and inflammation.
| Biological Activity | Potential Mechanism |
|---|---|
| Anticancer | Inhibition of kinases |
| Anti-inflammatory | Modulation of cytokines |
| Antimicrobial | Interference with DNA synthesis |
Future Directions
Further research is needed to fully elucidate the biological activities and potential therapeutic applications of N-(3-methylbutyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide. This includes in vitro and in vivo studies to assess its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume